N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 306300-46-9) is a pyrazole-based Schiff base derivative characterized by a 2,6-dichlorobenzylidene hydrazide moiety attached to a 3-phenylpyrazole core. Its synthesis typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde under reflux conditions, followed by purification via recrystallization . Key physicochemical properties include a molecular weight of 365.24 g/mol and a lipophilic nature (LogP ~3.5), which enhances membrane permeability .
Properties
Molecular Formula |
C17H12Cl2N4O |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12Cl2N4O/c18-13-7-4-8-14(19)12(13)10-20-23-17(24)16-9-15(21-22-16)11-5-2-1-3-6-11/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
OTHMOWYYOUNXIH-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The structural confirmation can be achieved through various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
- Single Crystal X-ray Diffraction : Allows for precise determination of the molecular geometry and spatial arrangement.
- Hirshfeld Surface Analysis : Useful for understanding intermolecular interactions within the crystal lattice.
Biological Activities
This compound exhibits a range of biological activities that are crucial for its application in pharmaceuticals:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.
Anticancer Properties
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The compound's mechanism of action may involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in several studies. It may inhibit key inflammatory pathways, providing a therapeutic avenue for treating inflammatory diseases.
Antioxidant Activity
The presence of the pyrazole ring contributes to antioxidant properties, which can mitigate oxidative stress-related damage in biological systems. This effect is particularly relevant in conditions such as neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-carbohydrazide derivatives exhibit diverse bioactivities depending on substituents at the phenyl ring (position 3 of the pyrazole) and the benzylidene moiety. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 2,6-dichlorophenyl substituent enhances steric bulk and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., S. aureus DNA gyrase) compared to 2,4-dichloro analogues .
- Aromatic vs. Heteroaromatic Substituents : Thiophene (STK105058) increases π-π stacking interactions in enzyme active sites, while ethoxyphenyl groups improve aqueous solubility .
- Biological Activity Correlation: Antifungal activity is more pronounced in 2,4-dichloro derivatives due to optimal halogen positioning for target interaction, whereas 2,6-dichloro derivatives show broader antimicrobial effects .
Variations :
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
| Compound | IC50 (DNA Gyrase B) | MIC (S. aureus) | LogP | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound (2,6-dichloro) | 1.8 µM | 12.5 µg/mL | 3.5 | 8.2 |
| 2,4-Dichloro Analogue | >10 µM | 25 µg/mL | 3.7 | 6.5 |
| 3-Ethoxyphenyl Derivative | 4.2 µM | 50 µg/mL | 2.9 | 15.4 |
| Thiophene-2-yl Derivative (STK105058) | 0.9 µM | 6.25 µg/mL | 3.8 | 4.1 |
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux or microwave irradiation to enhance yield and purity. The resulting compound is characterized by its unique pyrazole structure, which is crucial for its biological activity.
Biological Activity Overview
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For instance, Xia et al. demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values reported for these cell lines indicate potent growth inhibition, suggesting that this compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory and Antibacterial Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory and antibacterial activities. Pyrazole derivatives are known to inhibit inflammatory pathways and bacterial growth through various mechanisms, including the inhibition of cyclooxygenase enzymes and bacterial protein synthesis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Case Studies
-
Antitumor Efficacy
A study by Fan et al. evaluated a series of pyrazole derivatives, including this compound against A549 cells. The compound exhibited an IC50 value of approximately 49.85 µM, indicating substantial growth inhibition and prompting further investigation into its mechanism of action . -
Anti-inflammatory Mechanism
Research conducted by Umesha et al. explored the anti-inflammatory properties of similar pyrazole derivatives. The findings suggested that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro, showcasing their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. What established synthetic routes are available for N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves two key steps:
- Pyrazole Ring Formation : Reaction of hydrazine with β-diketones or their equivalents to generate the pyrazole core.
- Hydrazone Linkage Formation : Condensation of the pyrazole-carbohydrazide intermediate with 2,6-dichlorobenzaldehyde under acidic or basic conditions. Reaction conditions (temperature, solvent, pH) are critical for optimizing yield and purity. For example, ethanol or methanol under reflux (60–80°C) is commonly used for the condensation step .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹).
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
- X-ray Diffraction : Resolves crystal packing and molecular geometry (e.g., dihedral angles between aromatic rings). Single-crystal X-ray analysis with SHELXL software is standard for structural refinement .
Q. What preliminary biological activities have been reported for this compound?
Studies on analogous pyrazole-carbohydrazides suggest:
- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption.
- Anticancer Potential : Moderate cytotoxicity against cancer cell lines (e.g., MCF-7) through apoptosis induction.
- Anti-inflammatory Effects : Inhibition of COX-2 enzymes in vitro. These activities are attributed to the hydrazone linkage and electron-withdrawing chloro substituents .
Advanced Research Questions
Q. How do computational methods like DFT elucidate electronic and structural properties?
- B3LYP/6-311G Calculations**: Predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. For example, HOMO localization on the pyrazole ring suggests nucleophilic reactivity .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C-Cl)) stabilizing the hydrazone moiety .
- Solvent Effects : Polarizable continuum models (e.g., IEFPCM) simulate aqueous solubility and dipole moments .
Q. What crystallographic challenges arise during structural determination?
- Disorder in Chlorine Substituents : 2,6-Dichlorophenyl groups may exhibit positional disorder, requiring TWINABS for data correction.
- Hydrogen Bonding Networks : Intermolecular N-H···O=C interactions complicate refinement; SHELXL’s restraints (e.g., DFIX) mitigate overfitting .
- Thermal Motion : High displacement parameters (Ueq) for flexible hydrazone linkages necessitate TLS parameterization .
Q. How does the hydrazone linkage influence biological target interactions?
- Hydrogen Bonding : The NH group acts as a hydrogen bond donor to protein residues (e.g., Thr190 in COX-2).
- π-π Stacking : The pyrazole ring interacts with aromatic residues (e.g., Phe504 in EGFR). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) validate binding modes and stability .
Q. How can SAR studies optimize bioactivity through substituent modification?
Q. How are data contradictions between experimental and computational results resolved?
- Vibrational Frequency Mismatches : Scale factors (0.96–0.98) adjust DFT-predicted IR peaks to match experimental data .
- Geometric Discrepancies : RMSD analysis (Mercury 4.0) aligns X-ray and DFT-optimized bond lengths (tolerance: ±0.02 Å) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
